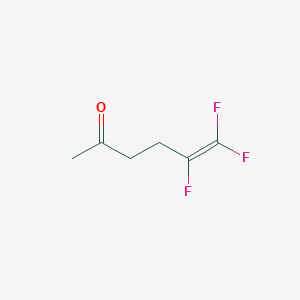

5,6,6-Trifluorohex-5-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,6-trifluorohex-5-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c1-4(10)2-3-5(7)6(8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQPKJLPGSQERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449975 | |

| Record name | 5,6,6-trifluorohex-5-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155630-33-4 | |

| Record name | 5,6,6-trifluorohex-5-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6,6-Trifluorohex-5-en-2-one CAS 155630-33-4 properties

CAS: 155630-33-4 Role: Fluorinated Chiral Synthon & Bioisostere Precursor[1][2]

Executive Summary

5,6,6-Trifluorohex-5-en-2-one is a specialized organofluorine intermediate used primarily in the synthesis of bioactive molecules.[1][2] Its structural value lies in the trifluorovinyl group (

This guide details the synthesis, physicochemical properties, and biocatalytic valorization of this compound, specifically focusing on its conversion into chiral fluorinated alcohols—critical fragments for high-affinity ligand design in drug discovery.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 5,6,6-Trifluorohex-5-en-2-one |

| Molecular Formula | |

| Molecular Weight | 152.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 135–140 °C (Predicted/Analogous) |

| Density | |

| Solubility | Soluble in DCM, THF, MeOH; sparingly soluble in water |

| Stability | Stable under standard conditions; sensitive to strong bases (polymerization of trifluorovinyl group) |

Synthetic Architecture

The most robust synthetic route to 5,6,6-trifluorohex-5-en-2-one utilizes the acetoacetic ester synthesis methodology.[1][2] This approach allows for the controlled homologation of the carbon chain while preserving the sensitive trifluorovinyl moiety.

Retrosynthetic Analysis

The molecule is disconnected at the C3–C4 bond, revealing two key precursors:

Synthesis Protocol

Step 1: C-Alkylation

-

Reagents: Sodium hydride (NaH, 60% dispersion), THF (anhydrous), Ethyl acetoacetate.[2]

-

Procedure:

Step 2: Decarboxylation (Krapcho Conditions)

-

Rationale: Acidic hydrolysis can sometimes affect the trifluorovinyl group.[1] Krapcho decarboxylation is milder.[1]

-

Reagents: NaCl, DMSO, Water (trace).

-

Procedure:

Reaction Pathway Diagram[1]

Figure 1: Synthetic workflow via acetoacetic ester alkylation and Krapcho decarboxylation.

Biocatalytic Valorization

The ketone functionality at C2 renders this molecule an excellent substrate for Ketoreductases (KREDs) . This is the primary value driver for pharmaceutical applications, enabling the synthesis of chiral alcohols without heavy metal catalysts.

Asymmetric Reduction Protocol

Objective: Synthesis of (S)-5,6,6-trifluorohex-5-en-2-ol (or R-enantiomer depending on enzyme choice).

-

Enzyme System: KRED (e.g., Lactobacillus kefir ADH or commercial variants) + Cofactor Recycling (GDH).

-

Buffer: Phosphate buffer (pH 7.0, 100 mM).

-

Cofactor: NADP+.[1]

-

Cosubstrate: Glucose (for regeneration).[1]

Methodology:

-

Preparation: Dissolve Glucose (1.5 equiv) and NADP+ (0.01 equiv) in buffer.

-

Initiation: Add Glucose Dehydrogenase (GDH) and the specific KRED enzyme.

-

Substrate Addition: Add 5,6,6-trifluorohex-5-en-2-one (dissolved in 5% DMSO or IPA) to the mixture.

-

Incubation: Shake at 30 °C, 180 rpm for 24 hours.

-

Validation: Monitor conversion via GC-FID. Determine ee using a chiral column (e.g., Chirasil-Dex CB).[1][2]

Biocatalytic Cycle Diagram[1]

Figure 2: Enzymatic reduction cycle coupled with cofactor regeneration.[1][2]

Applications in Medicinal Chemistry

The resulting chiral alcohol and the ketone itself serve as critical building blocks:[2][5]

-

Bioisosterism: The trifluorovinyl group acts as a non-polar, metabolically stable mimic of the enol ether or amide bond.

-

Cysteine Trapping: The electron-deficient alkene can undergo Michael-type addition with cysteine residues in proteins, making it a candidate warhead for covalent inhibitors (Targeted Covalent Drugs).[1][2]

-

Cycloaddition Precursors: The

group undergoes thermal [2+2] cycloaddition with olefins to form fluorinated cyclobutanes, a scaffold found in modern agrochemicals.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[2]

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen).

-

Disposal: Fluorinated organic waste must be segregated.[1] Do not incinerate without scrubbers (risk of HF formation).

References

-

Preparation of Trifluorovinyl Compounds

-

Acetoacetic Ester Synthesis (General Protocol)

-

Biocatalytic Reduction of Fluorinated Ketones

-

Properties of 4-Bromo-1,1,2-trifluorobut-1-ene (Precursor)

Sources

- 1. (E)-6,6,6-trifluoro-5-hydroxy-1,5-diphenylhex-1-en-3-one | C18H15F3O2 | CID 5290861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. 4-Bromo-1,1,2-trifluorobut-1-ene | C4H4BrF3 | CID 66333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 5. osti.gov [osti.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

Introduction: The Strategic Role of Fluorine in Modern Chemistry

An In-depth Technical Guide to Fluorinated Allyl Acetone Derivatives: Synthesis, Properties, and Applications

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, materials science, and agrochemistry.[1][2][3] Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and often beneficial changes this small, highly electronegative element can impart.[3] Fluorine's unique properties—including its small size (mimicking hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine bond—allow medicinal chemists to strategically modulate a molecule's physicochemical and biological profile.[4][5] Judicious fluorination can enhance metabolic stability, increase binding affinity to target proteins, and fine-tune lipophilicity and bioavailability.[5][6][][8]

This guide focuses on a specific, versatile class of organofluorine compounds: fluorinated allyl acetone derivatives . These molecules are characterized by the presence of a ketone (acetone core), an alkene (allyl group), and one or more fluorine atoms. This combination of functional groups makes them highly valuable as reactive intermediates and building blocks for synthesizing more complex, biologically active compounds.[2] We will explore the core synthetic methodologies for their preparation, delve into the fundamental properties conferred by fluorination, and survey their applications, particularly within the realm of drug development and biomedical research.

I. Synthesis of Fluorinated Allyl Acetone Derivatives

The synthesis of these target molecules typically involves two primary considerations: the introduction of the fluorine atom and the construction of the allyl acetone backbone. These can be achieved in various sequences, but most strategies rely on the fluorination of a pre-existing ketone or alkene precursor.

A. Core Synthetic Strategies: Electrophilic vs. Nucleophilic Fluorination

The choice between an electrophilic or nucleophilic fluorinating agent is a critical decision in the synthetic design, often dictated by the substrate's reactivity and the desired regioselectivity.

-

Electrophilic Fluorination: This is the most common approach for synthesizing α-fluoroketones. It involves the reaction of an electron-rich species, such as an enol or enolate, with an electrophilic fluorine source ("F+").[9][10] Commercially available reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have become the workhorses for this transformation due to their reliability and relative ease of handling.[10]

-

Nucleophilic Fluorination: This method utilizes a nucleophilic fluoride source ("F-"), such as potassium fluoride (KF) or triethylamine trihydrofluoride (Et₃N·3HF), to displace a leaving group.[11] While powerful, this approach can be challenging due to the low reactivity of the fluoride anion.[10] It is often employed in the synthesis of allylic fluorides from corresponding allylic alcohols or halides.[12]

The following diagram illustrates the conceptual workflow for synthesizing a fluorinated allyl acetone derivative, highlighting the key decision points and intermediates.

Caption: General synthetic pathways to fluorinated allyl acetone derivatives.

B. Key Methodologies and Protocols

1. Electrophilic α-Fluorination of Ketone Enolates

This is a robust and widely used method for introducing fluorine at the α-position of the ketone. The reaction proceeds by generating an enolate from the parent ketone, which then attacks an electrophilic fluorine source.

The general mechanism is depicted below:

Caption: Mechanism of base-mediated electrophilic fluorination of a ketone.

Experimental Protocol: Direct Regioselective Fluorination of a Ketone

This protocol is adapted from methodologies described for the α-fluorination of ketones using Selectfluor in aqueous micellar systems.[13][14]

-

Preparation: To a round-bottom flask, add the starting ketone (1.0 mmol) and sodium dodecyl sulfate (SDS) (0.1 mmol).

-

Dissolution: Add deionized water (5 mL) to the flask and stir vigorously at room temperature until a clear micellar solution is formed.

-

Reagent Addition: Add Selectfluor (1.1 mmol) to the reaction mixture in one portion.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired α-fluoroketone.

2. Iridium-Catalyzed Isomerization and Fluorination of Allylic Alcohols

An alternative strategy involves the isomerization of an allylic alcohol into an enolate intermediate using a transition metal catalyst, which is then trapped in situ by an electrophilic fluorinating agent.[13][14]

Experimental Protocol: Ir-Catalyzed Fluorination of an Allylic Alcohol

This protocol is based on the iridium-catalyzed isomerization-fluorination of allylic alcohols.[13][14]

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), add the allylic alcohol precursor (0.5 mmol), [Cp*IrCl₂]₂ (0.0125 mmol, 2.5 mol%), and Selectfluor (0.75 mmol).

-

Solvent Addition: Add anhydrous acetone (2.5 mL) to the flask.

-

Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by ¹⁹F NMR or GC-MS.

-

Workup: After completion (typically 12-24 hours), cool the mixture to room temperature and filter it through a short plug of silica gel, eluting with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography to obtain the pure α-fluoro ketone.

The following table summarizes various approaches for the synthesis of α-fluoroketones, which are key precursors or direct examples of fluorinated allyl acetone derivatives.

| Method | Substrate | Fluorinating Agent | Catalyst/Promoter | Typical Yield | Reference |

| Direct Fluorination | Ketone | Selectfluor | SDS (in water) | Good | [13][14] |

| Isomerization/Fluorination | Allylic Alcohol | Selectfluor | [Cp*IrCl₂]₂ | Good | [13][14] |

| Oxyfluorination | Olefin | Selectfluor / H₂O | Metal-free system | Good | [13] |

| Decarboxylative Fluorination | β-keto carboxylic acid | Selectfluor | None | Very Good | [13][14] |

II. Physicochemical and Biological Properties

The introduction of fluorine dramatically alters the electronic and steric properties of the allyl acetone scaffold, leading to predictable and advantageous changes in its behavior.

A. Fundamental Effects of Fluorination

-

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block enzymatic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[4][]

-

Lipophilicity Modulation: Lipophilicity is a critical parameter for drug absorption and distribution. While a single fluorine atom has a minor effect on lipophilicity, polyfluorinated groups like trifluoromethyl (CF₃) significantly increase it, which can enhance membrane permeability.[][15]

-

pKa Perturbation: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can lower the pKa of nearby acidic or basic functional groups. This modulation can optimize the ionization state of a drug at physiological pH, improving its solubility or target binding affinity.[]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule through stereoelectronic effects (e.g., gauche effect). This can lock the molecule into a bioactive conformation, enhancing its potency and selectivity.[][8]

The logical flow from fluorine's intrinsic properties to improved drug performance is outlined below.

Caption: Causality chain from fluorine's properties to drug development benefits.

III. Applications in Research and Drug Development

Fluorinated allyl acetone derivatives are not typically final drug products themselves but are highly prized as versatile intermediates and building blocks.[2][5]

A. Medicinal Chemistry and Synthesis

-

Versatile Synthons: The ketone and alkene functionalities provide two reactive handles for further chemical elaboration. The ketone can undergo reactions such as aldol condensations, reductive aminations, and Wittig reactions, while the allyl group is amenable to hydrofunctionalization, cross-coupling, and cyclization reactions.[9][16] This dual reactivity allows for the rapid construction of molecular complexity.

-

Enzyme Inhibitors: Trifluoromethyl ketones are known to be potent reversible inhibitors of serine and cysteine proteases.[15] The highly electrophilic ketone, when hydrated, forms a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, leading to tight binding in the enzyme's active site.[15]

-

Asymmetric Synthesis: The development of methods for the asymmetric fluorination of ketones and related substrates allows for the synthesis of chiral fluorinated building blocks.[9][16][17] These enantiomerically enriched compounds are crucial for creating stereospecific drugs, which often exhibit improved efficacy and reduced off-target side effects.[1]

B. Biomedical Imaging

The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a near-ideal half-life (109.8 min) for Positron Emission Tomography (PET) imaging.[3][18] PET is a non-invasive diagnostic tool that allows for the visualization and quantification of biological processes in vivo.[3] Synthetic methods that can rapidly and efficiently incorporate ¹⁸F into molecules are of immense value.[8] Fluorinated allyl acetone derivatives can serve as precursors for ¹⁸F-labeled radiotracers, enabling their use in oncology, neurology, and cardiology diagnostics.[18][19] For example, an ¹⁸F-labeled molecule can be designed to bind to specific receptors overexpressed in tumors, allowing for their precise localization.[19]

IV. Conclusion and Future Outlook

Fluorinated allyl acetone derivatives represent a powerful and versatile class of molecules at the intersection of organofluorine chemistry and synthetic methodology. The continued development of efficient, selective, and scalable methods for their synthesis—particularly enantioselective methods—is paramount.[1][16] As our understanding of the nuanced effects of fluorine on biological systems deepens, these building blocks will undoubtedly play an increasingly important role in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials. Future research will likely focus on expanding the catalytic toolbox for their synthesis, exploring novel downstream functionalizations, and applying these derivatives to an even broader range of complex molecular targets.

References

- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.

- (2021, November 1). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Preprints.org.

- Hiyama, T. (2000). Biologically Active Organofluorine Compounds. Springer-Verlag Berlin Heidelberg.

- (2017, August 27). Organofluorine in Medical Chemistry. BOC Sciences.

- Filler, R., et al. (Eds.). (n.d.). Organofluorine compounds in medicinal chemistry and biomedical applications. University of California Riverside Library.

- (n.d.). SYNTHESIS OF a-FLUORO ALDEHYDES AND KETONES . A REVIEW. Unknown Source.

- (n.d.). Allyl fluoride synthesis by fluorination. Organic Chemistry Portal.

-

(n.d.). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Yin, X., et al. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. Available from: [Link]

- (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal.

-

(2025, August 6). Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes. ResearchGate. Available from: [Link]

-

(2014, June 12). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available from: [Link]

- (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal.

-

Yin, X., et al. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available from: [Link]

-

(2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Semantic Scholar. Available from: [Link]

-

Yin, X., et al. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Semantic Scholar. Available from: [Link]

-

(n.d.). A Versatile Approach to α-Fluoroketones from Diversely Substituted Olefins. SSRN. Available from: [Link]

-

(2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available from: [Link]

-

Das, P., & Das, S. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Available from: [Link]

-

Meanwell, N. A. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

-

(n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Unknown Source. Available from: [Link]

-

(2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. Available from: [Link]

-

(2025, August 7). Computational Study of the Reaction of Fluorine Atom with Acetone. ResearchGate. Available from: [Link]

-

(2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. benthamdirect.com [benthamdirect.com]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Allyl fluoride synthesis by fluorination [organic-chemistry.org]

- 13. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 14. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 15. scispace.com [scispace.com]

- 16. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iris.unipa.it [iris.unipa.it]

Strategic Sourcing & Technical Guide: 5,6,6-Trifluoro-5-hexen-2-one (CAS 155630-33-4)

Topic: Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Development.

Executive Summary

5,6,6-Trifluoro-5-hexen-2-one (CAS 155630-33-4) is a specialized fluorinated building block critical to the synthesis of next-generation prostacyclin analogs and tricyclic compounds targeting renal and pulmonary diseases. Its unique structure—featuring a reactive ketone handle and a metabolic-stability-enhancing trifluorovinyl group—makes it a high-value intermediate in medicinal chemistry.

This guide provides a comprehensive technical analysis of the compound's properties, its role in advanced organic synthesis, and a strategic framework for sourcing it from verified suppliers.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical constraints of CAS 155630-33-4 is prerequisite to successful procurement and handling.

| Property | Specification | Technical Note |

| Chemical Name | 5,6,6-Trifluoro-5-hexen-2-one | Also known as 5-Oxo-1,1,2-trifluorohex-1-ene. |

| CAS Number | 155630-33-4 | Verified in ChemicalBook and Patent WO2024190780A1. |

| Molecular Formula | C₆H₇F₃O | - |

| Molecular Weight | 152.11 g/mol | - |

| Boiling Point | ~145.7°C (Predicted) | Volatile; significant vapor pressure at RT. |

| Density | ~1.13 g/cm³ | Denser than water; phase separation in aqueous workups is distinct. |

| Solubility | Soluble in THF, DCM, Et₂O | Critical: Reacts with protic solvents under basic conditions. |

| Stability | Heat Sensitive | Store at -20°C under inert atmosphere (Ar/N₂). |

Technical Application: Mechanism & Synthesis Logic

The "Fluorine Effect" in Drug Design

In modern drug discovery, the trifluorovinyl group (

-

Metabolic Stability: The C-F bond strength resists oxidative metabolism by cytochrome P450 enzymes.

-

Lipophilicity: Increases membrane permeability (

) without significant steric penalty.

Reaction Mechanism: Nucleophilic Addition

The primary utility of CAS 155630-33-4 is as an electrophile in convergent synthesis. The ketone at C-2 is susceptible to nucleophilic attack by organolithium or Grignard reagents, typically to attach the fluorinated side chain to a complex core (e.g., a tricyclic prostacyclin scaffold).

Key Synthetic Challenge: The molecule contains two electrophilic sites: the ketone (C2) and the electron-deficient trifluorovinyl group (C5/C6).

-

Goal: Chemoselective addition to the ketone.

-

Solution: Cryogenic conditions (-78°C) are strictly required to kinetically favor carbonyl addition over Michael-type addition to the fluoroalkene.

Visualizing the Synthesis Pathway

The following diagram illustrates the strategic placement of CAS 155630-33-4 in a convergent drug synthesis workflow.

Figure 1: Chemoselective coupling logic. The protocol relies on temperature control to avoid side reactions at the trifluorovinyl motif.

Procurement Strategy: Suppliers & Pricing

Due to its specialized nature, CAS 155630-33-4 is not a commodity chemical. It is typically "Made to Order" or stocked in small quantities by specialized fluorine chemistry vendors.

Supplier Tier Analysis

| Tier | Supplier Type | Recommended Vendors | Strategy |

| Tier 1 | Primary Manufacturers | Chemos GmbH (Germany), Dapin (China), Biofount | Direct sourcing for bulk (>100g). Expect lead times of 2-4 weeks. |

| Tier 2 | Catalog Aggregators | ChemicalBook , Molbase , PubChem Vendors | Good for price comparison but verify the Certificate of Analysis (CoA) strictly. |

| Tier 3 | Custom Synthesis (CRO) | WuXi AppTec , Enamine , Combi-Blocks | Use if high purity (>99.5%) or GMP grade is required for clinical batches. |

Pricing Benchmark (Estimated Q1 2026)

Prices are indicative and subject to market fluctuation.

-

Research Scale (1g - 5g): $150 - $300 USD per gram.

-

Pilot Scale (100g - 1kg): $2,500 - $4,000 USD per kg.

-

Commercial Scale: Negotiated contract pricing.

Procurement Warning: Low-cost suppliers often supply the hydrate or hemiacetal form if the ketone has been exposed to moisture. Always specify "Anhydrous, >98% GC Purity" in your RFQ.

Experimental Protocol: Handling & Storage

Objective: Safe handling and usage of CAS 155630-33-4 in a nucleophilic addition reaction (e.g., Grignard).

Critical Quality Attributes (CQAs)

Before use, validate the material:

-

Appearance: Colorless to pale yellow liquid. Darkening indicates polymerization.

-

Water Content (Karl Fischer): Must be <0.1% for organometallic reactions.

-

1H-NMR: Confirm integration of the terminal alkene protons vs. the methyl ketone.

Step-by-Step Reaction Protocol

Based on standard procedures for fluorinated ketone coupling (Ref: WO2024190780A1).

-

Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Solvation: Dissolve the nucleophile (e.g., Lithiated Tricyclic Core) in anhydrous THF. Cool to -78°C using a dry ice/acetone bath.

-

Reagent Addition:

-

Dissolve CAS 155630-33-4 (1.2 equivalents) in anhydrous THF (concentration ~0.5 M).

-

Add the solution dropwise over 30 minutes via a syringe pump.

-

Note: Rapid addition causes local heating, leading to side reactions.

-

-

Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC (stain with KMnO4; the alkene will stain active).

-

Quench: Add saturated aqueous NH₄Cl solution while still at -78°C. Allow to warm to room temperature only after quenching.

-

Extraction: Extract with MTBE or Ethyl Acetate. Wash with brine, dry over MgSO₄, and concentrate.[1][2]

References

-

Patent WO2024190780A1 . Prevention and/or therapeutic agent for renal diseases containing tricyclic compound. World Intellectual Property Organization. (2024).[3][4] Link

-

ChemicalBook Database . Product Entry: 155630-33-4 (5,6,6-Trifluoro-5-hexen-2-one).[5][6] Link

-

PubChem Compound Summary . Fluorinated Alkenes and Ketones. National Center for Biotechnology Information. Link

-

Dapin Pharmaceutical Intermediates . Catalog: Fluorinated Building Blocks. Link

Sources

- 1. WO2024190780A1 - ä¸ç°æ§ååç©ãå«æããè ç¾æ£ã®äºé²åã³ï¼åã¯æ²»çå¤ - Google Patents [patents.google.com]

- 2. WO2024190780A1 - ä¸ç°æ§ååç©ãå«æããè ç¾æ£ã®äºé²åã³ï¼åã¯æ²»çå¤ - Google Patents [patents.google.com]

- 3. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study to investigate the safety, tolerability, and pharmacokinetics (PK) of oral AZD6793 in healthy and Chronic Obstructive Pulmonary Disease participants, to assess the relative oral bioavailability between two formulations, and the food effect on the PK of AZD6793 compared to fasting state. [dede.astrazenecaclinicaltrials.com]

- 5. 5-Oxo-1,1,2-trifluorohex-1-ene CAS#: 155630-33-4 [m.chemicalbook.com]

- 6. 155630-33-4|5,6,6-Trifluoro-5-hexene-2-one|5,6,6-Trifluoro-5-hexene-2-one|-范德生物科技公司 [bio-fount.com]

An In-depth Technical Guide to 5,6,6-Trifluorohex-5-en-2-one

Abstract: This technical guide provides a comprehensive overview of 5,6,6-Trifluorohex-5-en-2-one, a fluorinated α,β-unsaturated ketone. Due to its unique structural features, including a terminal trifluorovinyl group, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document outlines its chemical identity, proposed synthesis, predicted physicochemical and spectroscopic properties, potential reactivity, and applications, alongside essential safety and handling protocols. The information presented herein is curated for researchers, scientists, and drug development professionals, providing a foundational understanding of this specialized chemical entity.

Introduction and Chemical Identity

5,6,6-Trifluorohex-5-en-2-one is a specialized organic compound featuring a ketone functional group conjugated with a trifluorinated double bond. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its reactivity and imparting unique characteristics relevant to drug design and materials science. The strategic incorporation of fluorine into organic molecules can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] While "5,6,6-Trifluorohex-5-en-2-one" is listed by some chemical suppliers, it does not currently have an entry in major public chemical databases like PubChem.[3] This guide, therefore, synthesizes information from related, well-documented compounds to provide a robust technical profile.

Table 1: Chemical Identifiers for 5,6,6-Trifluorohex-5-en-2-one

| Identifier | Value | Status |

| PubChem CID | Not Available | Not currently listed in the PubChem database. |

| InChIKey | Not Available | Not currently listed in the PubChem database. |

| Molecular Formula | C₆H₇F₃O | Calculated |

| Molecular Weight | 152.11 g/mol | Calculated |

| IUPAC Name | 5,6,6-Trifluorohex-5-en-2-one | Systematic |

Proposed Synthesis of 5,6,6-Trifluorohex-5-en-2-one

The synthesis of α,β-unsaturated ketones bearing a trifluoromethyl group can be achieved through various methods.[4][5][6] A plausible and efficient route to 5,6,6-Trifluorohex-5-en-2-one is proposed, commencing from commercially available starting materials. This proposed synthesis is based on established methodologies for the preparation of similar fluorinated enones.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from 1,1,1-trifluoroacetone. The key steps involve an aldol condensation followed by dehydration.

Caption: Proposed two-step synthesis of 5,6,6-Trifluorohex-5-en-2-one.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Hydroxy-5-(trifluoromethyl)hexan-2-one (Aldol Condensation)

-

To a stirred solution of a suitable base (e.g., lithium diisopropylamide (LDA) in tetrahydrofuran (THF) or aqueous sodium hydroxide) at a controlled temperature (e.g., -78 °C for LDA or 0-5 °C for NaOH), add acetone dropwise.

-

After the formation of the enolate, slowly add 1,1,1-trifluoroacetone to the reaction mixture.

-

Allow the reaction to proceed for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride for LDA or a weak acid for NaOH).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldol product.

Step 2: Synthesis of 5,6,6-Trifluorohex-5-en-2-one (Dehydration)

-

Dissolve the crude 5-hydroxy-5-(trifluoromethyl)hexan-2-one in a suitable solvent (e.g., toluene or benzene).

-

Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 5,6,6-Trifluorohex-5-en-2-one.

Physicochemical and Spectroscopic Properties

The properties of 5,6,6-Trifluorohex-5-en-2-one are predicted based on the known characteristics of similar fluorinated ketones.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Physical State | Colorless to pale yellow liquid | Similar to other low molecular weight ketones.[7] |

| Boiling Point | 120-140 °C | Expected to be higher than non-fluorinated analogs due to increased polarity and molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane). Sparingly soluble in water. | Based on the presence of both polar (ketone) and nonpolar (alkyl and trifluorovinyl) groups. |

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy:

-

C=O stretch: A strong absorption band is expected in the range of 1690-1710 cm⁻¹. Conjugation with the C=C double bond will lower the frequency from a typical saturated ketone (~1715 cm⁻¹).

-

C=C stretch: A medium to weak absorption band is predicted around 1640-1660 cm⁻¹.

-

C-F stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted NMR data is crucial for the structural confirmation of 5,6,6-Trifluorohex-5-en-2-one.

Table 3: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | ~6.5-7.0 | Doublet of quartets (dq) | JH-F(gem) ≈ 8-12 Hz, JH-F(cis) ≈ 4-6 Hz | =CH- |

| ~2.6-2.8 | Triplet (t) | JH-H ≈ 7-8 Hz | -CH₂-C=C | |

| ~2.4-2.6 | Triplet (t) | JH-H ≈ 7-8 Hz | -CH₂-C=O | |

| ~2.2 | Singlet (s) | - | -CH₃ | |

| ¹³C NMR | ~195-200 | Singlet | - | C=O |

| ~130-140 | Quartet (q) | ¹JC-F ≈ 270-280 Hz | =CF₂ | |

| ~120-130 | Doublet of triplets (dt) | ²JC-F ≈ 30-40 Hz | =CH- | |

| ~35-40 | Singlet | - | -CH₂-C=O | |

| ~25-30 | Singlet | - | -CH₂-C=C | |

| ~20-25 | Singlet | - | -CH₃ | |

| ¹⁹F NMR | ~(-80) to (-90) | Doublet of doublets (dd) | JF-F(gem) ≈ 30-40 Hz, JF-H ≈ 8-12 Hz | F (gem to H) |

| ~(-100) to (-110) | Doublet of doublets (dd) | JF-F(gem) ≈ 30-40 Hz, JF-H ≈ 4-6 Hz | F (cis to H) |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. The 19F NMR spectrum of a trifluorovinyl group typically shows three signals if all fluorines are chemically non-equivalent. For a terminal CF2=CF- system, two geminal fluorines and one vinyl fluorine would be observed.[8][9] In the case of CF2=CH-, two geminal fluorine environments are expected.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 152.04) should be observable.

-

Fragmentation: Common fragmentation patterns for ketones include α-cleavage. Expect to see fragments corresponding to the loss of the methyl group (M-15) and the acetyl group (M-43). The presence of the trifluoromethyl group will also lead to characteristic fragments.

Reactivity and Potential Applications

The reactivity of 5,6,6-Trifluorohex-5-en-2-one is dominated by the electrophilic nature of the α,β-unsaturated ketone system, which is further activated by the electron-withdrawing trifluoromethyl group.

Caption: Key reaction pathways for 5,6,6-Trifluorohex-5-en-2-one.

Potential Applications in Drug Discovery and Medicinal Chemistry

The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and receptor binding affinity.[1][10] 5,6,6-Trifluorohex-5-en-2-one can serve as a valuable building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications. The enone functionality allows for a variety of chemical transformations to build molecular diversity.

Applications in Materials Science

Trifluorovinyl compounds are precursors to fluoropolymers, which have applications due to their high thermal stability, chemical resistance, and low surface energy. While this specific molecule is small, it could potentially be used as a monomer or co-monomer in polymerization reactions.

Safety and Handling

Working with volatile and fluorinated organic compounds requires strict adherence to safety protocols.[2][11][12]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Engineering Controls:

-

All manipulations of 5,6,6-Trifluorohex-5-en-2-one should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[11][12]

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Avoid sources of ignition as the compound may be flammable.

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. Halogenated organic waste should be collected in a designated container.[11]

Conclusion

5,6,6-Trifluorohex-5-en-2-one represents a potentially valuable, yet under-documented, fluorinated building block. This guide provides a comprehensive technical overview based on established principles of organofluorine chemistry, including a proposed synthesis, predicted properties, and potential applications. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science, enabling further exploration and utilization of this and similar fluorinated compounds.

References

-

MDPI. Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Available at: [Link]

-

RSC Publishing. Methods for the synthesis of α,β-unsaturated trifluoromethyl ketones and their use in organic synthesis. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

-

ResearchGate. (PDF) β-Trifluoromethyl-α,β-unsaturated Ketones. Available at: [Link]

-

PubMed. 19F spectroscopy and relaxation behavior of trifluorovinyldichloroborane. Available at: [Link]

-

Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information for. Available at: [Link]

-

MDPI. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

-

PubMed Central. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes. Available at: [Link]

-

Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

-

ECREEE. What You Need to Know About Fluor Gas Safety and Use. Available at: [Link]

-

ACS Publications. Synthesis of trifluorovinyl perfluoroalkyl ketones. Available at: [Link]

-

Purdue University. Fluorine Safety. Available at: [Link]

-

PubChem. Methyl trifluoromethyl ketone. Available at: [Link]

-

TSI. Volatile Organic Compounds (VOCs) Guide. Available at: [Link]

-

Iris Environmental Laboratories. Volatile Organic Compounds (VOCs): How to Stay Safe. Available at: [Link]

-

Oregon State University. Ketone Spectroscopy. Available at: [Link]

Sources

- 1. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 2. Volatile Organic Compounds (VOCs) Guide | TSI [tsi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Methods for the synthesis of α,β-unsaturated trifluoromethyl ketones and their use in organic synthesis - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Methyl trifluoromethyl ketone | C3H3F3O | CID 9871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 19F spectroscopy and relaxation behavior of trifluorovinyldichloroborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hscprep.com.au [hscprep.com.au]

- 12. irislaboratories.com [irislaboratories.com]

Technical Guide: Applications of 5,6,6-Trifluorohex-5-en-2-one in Pharmaceutical Synthesis

The following technical guide details the applications, chemical utility, and experimental protocols for 5,6,6-trifluorohex-5-en-2-one (CAS 155630-33-4), a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates.

Executive Summary

5,6,6-Trifluorohex-5-en-2-one is a bifunctional fluorinated building block characterized by a distal trifluorovinyl group (

Unlike standard trifluoromethyl (

Key Technical Specifications:

-

CAS: 155630-33-4[1]

-

Formula:

-

MW: 152.11 Da

-

Functional Groups: Methyl Ketone (Nucleophilic acceptor), Trifluorovinyl (Electrophile/Radical acceptor).

Chemical Architecture & Reactivity Profile

The molecule's dual-functionality allows for orthogonal reaction pathways, enabling "divergent synthesis" strategies.

A. The Ketone Handle (C2 Position)

The methyl ketone at C2 acts as the primary attachment point to the drug core. It undergoes:

-

Nucleophilic Addition: Reaction with Grignard or organolithium reagents to form tertiary alcohols.

-

Condensation: Reaction with hydrazines or hydroxylamines to generate heterocycles (e.g., pyrazoles) retaining the fluorinated tail.

-

Enolate Chemistry:

-functionalization to extend the carbon chain.

B. The Trifluorovinyl Warhead (C5-C6 Position)

The

-

Thermal [2+2] Cycloaddition: Reacts with electron-rich alkenes to form trifluorocyclobutanes , a structural motif that increases rigidity and metabolic stability (a bioisostere for phenyl or tert-butyl groups).

-

Radical Cyclization: Undergoes 5-exo-trig or 6-endo-trig cyclizations to form fluorinated carbocycles.

-

Defluorinative Functionalization: Can be converted to difluoro-alkenes or trifluoro-ethyl groups via reduction.

Visualizing the Reactivity

Figure 1: Orthogonal reactivity pathways for 5,6,6-trifluorohex-5-en-2-one, enabling diverse scaffold synthesis.

Pharmaceutical Applications

Case Study: Renal Disease Therapeutics (Tricyclic Compounds)

Recent intellectual property (e.g., WO2024190780A1 ) identifies this molecule as a key intermediate in synthesizing tricyclic compounds for kidney disease. The synthetic strategy typically involves attaching the fluorinated chain to a tricyclic core to modulate lipophilicity (

Mechanism of Action (Chemical):

The trifluorovinyl group, or its cyclized derivative, acts as a metabolic shield . The C-F bonds resist cytochrome P450 oxidation, extending the half-life of the drug. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the

General Application: Fluorinated Cyclobutane Synthesis

Fluorinated cyclobutanes are emerging as "escape from flatland" motifs in medicinal chemistry. They provide:

-

Conformational Restriction: Locking the side chain in a bioactive conformation.

-

Dipole Modulation: The C-F bonds create a permanent dipole that can engage in specific electrostatic interactions with the target protein.

Experimental Protocols

Protocol A: Nucleophilic Attachment to Drug Core

This protocol describes the attachment of the building block to a lithiated aryl core, a common first step in scaffold synthesis.

Reagents:

-

Aryl Bromide Core (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes)

-

5,6,6-Trifluorohex-5-en-2-one (1.2 equiv)

-

Anhydrous THF (Tetrahydrofuran)

Methodology:

-

Lithiation: In a flame-dried flask under Argon, dissolve the Aryl Bromide in anhydrous THF. Cool to -78°C .[1]

-

Activation: Add n-BuLi dropwise over 15 minutes. Stir at -78°C for 30-60 minutes to ensure complete lithiation.

-

Addition: Dissolve 5,6,6-trifluorohex-5-en-2-one in a minimal amount of THF and add dropwise to the reaction mixture at -78°C. Note: The ketone reacts preferentially over the trifluorovinyl group at this temperature.

-

Quench: Stir for 1 hour at -78°C, then warm to 0°C. Quench with saturated aqueous

. -

Workup: Extract with MTBE (Methyl tert-butyl ether) or EtOAc. Wash organic layers with brine, dry over

, and concentrate.[1] -

Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Thermal [2+2] Cycloaddition (Hypothetical)

To convert the linear fluorinated tail into a rigid cyclobutane.

Reagents:

-

Substrate (containing the trifluorovinyl tail)[2]

-

Alkene Partner (e.g., Vinyl ether or Styrene derivative)

-

Solvent: Toluene or Xylene

Methodology:

-

Dissolve the substrate and alkene partner (excess, 2-5 equiv) in degassed Toluene.

-

Heat to reflux (110°C - 140°C) in a sealed pressure tube for 12-24 hours.

-

Monitor via

NMR (Shift from vinylic F signals ~ -100 to -180 ppm to cyclobutane F signals). -

Concentrate and purify.

Data Summary: Physicochemical Impact[3][4][5][6][7]

| Property | Effect of Trifluorovinyl Group | Benefit in Drug Design |

| Lipophilicity | Increases | Improves membrane permeability. |

| Metabolic Stability | Blocks oxidation at terminal carbons | Extends half-life ( |

| Sterics | Similar volume to Isopropyl/Phenyl | Bioisostere for bulky hydrophobic groups. |

| Reactivity | Electrophilic (Michael Acceptor potential) | Can be tuned for covalent inhibition (rare). |

Safety & Handling

-

Toxicity: Fluorinated ketones can be toxic if inhaled. Handle in a fume hood.

-

Reactivity: The trifluorovinyl group is thermally unstable at very high temperatures (>200°C) and may polymerize. Store at -20°C.

-

Waste: Dispose of as halogenated organic waste.

References

-

World Intellectual Property Organization (WIPO). (2024). Tricyclic compounds containing fluorinated side chains for the prevention and/or treatment of kidney disease. WO2024190780A1. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

PubChem. (n.d.). 5,6,6-Trifluorohex-5-en-2-one (Compound Summary). National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of Fluorinated Aza-Heterocycles using 5,6,6-Trifluorohex-5-en-2-one

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic use of 5,6,6-Trifluorohex-5-en-2-one (CAS: 155630-33-4), a versatile fluorinated building block, for synthesizing high-value aza-heterocycles.[1]

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy in modern drug discovery, enhancing metabolic stability, lipophilicity, and binding affinity.[2] 5,6,6-Trifluorohex-5-en-2-one represents a unique "bifunctional electrophile" containing a methyl ketone and a terminal trifluorovinyl group linked by an ethylene spacer.

This guide provides a validated protocol for exploiting the 1,5-electrophilic relationship of this molecule to synthesize fluorinated dihydropyridazines via condensation with hydrazines. Unlike standard Paal-Knorr syntheses, this method leverages the specific reactivity of the trifluorovinyl moiety (

Key Applications

-

Medicinal Chemistry: Synthesis of bioisosteres for pyridazines and dihydropyridazinones.

-

Agrochemicals: Development of fluorinated crop protection agents.

-

Materials Science: Precursors for fluorinated polymers via ring-opening metathesis polymerization (ROMP) of the resulting heterocycles.

Chemical Logic & Mechanism[3][4]

The utility of 5,6,6-Trifluorohex-5-en-2-one relies on its dual reactivity profile. To design successful experiments, researchers must understand the competing pathways.

The Bifunctional Electrophile

-

Site A (Ketone, C2): Undergoes reversible condensation with nucleophiles (amines, hydrazines) to form imines/hydrazones.

-

Site B (Trifluorovinyl, C5-C6): The terminal carbon (C6) is highly electrophilic due to the strong electron-withdrawing nature of the fluorine atoms. It undergoes addition-elimination (

) rather than simple addition.

The Cyclization Pathway (The "6-Endo-Trig" Preference)

When reacted with a dinucleophile like hydrazine (

-

Step 1 (Condensation): The more nucleophilic nitrogen attacks the ketone (C2) to form a hydrazone intermediate.

-

Step 2 (Cyclization): The distal nitrogen attacks the terminal carbon (C6) of the trifluorovinyl group.

-

Why C6? Nucleophilic attack on fluoroalkenes preferentially occurs at the terminal position to generate an intermediate carbanion stabilized by the

-fluorine and the adjacent carbon chain.

-

-

Step 3 (Elimination): Fluoride is eliminated to restore the double bond, resulting in a 6-fluoro-1,4,5,6-tetrahydropyridazine core.

Mechanistic Diagram[5]

Caption: Mechanistic pathway for the conversion of 5,6,6-trifluorohex-5-en-2-one into a fluorinated pyridazine scaffold.

Experimental Protocol: Synthesis of Fluorinated Dihydropyridazine

Target Molecule: 3-Methyl-6-fluoro-1,4,5,6-tetrahydropyridazine Scale: 5.0 mmol basis

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3] | Amount | Role |

| 5,6,6-Trifluorohex-5-en-2-one | 152.11 | 1.0 | 760 mg | Substrate |

| Hydrazine Hydrate (64%) | 50.06 | 1.2 | ~300 µL | Binucleophile |

| Triethylamine ( | 101.19 | 2.5 | 1.74 mL | HF Scavenger (Critical) |

| Ethanol (Abs.) | - | - | 15 mL | Solvent |

Equipment:

-

25 mL Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with inert gas inlet (

or Ar). -

Ice bath.

-

Rotary evaporator.

Step-by-Step Methodology

Phase 1: Setup and Addition

-

Preparation: Charge the RBF with 15 mL of absolute ethanol and the 5,6,6-Trifluorohex-5-en-2-one (760 mg).

-

Base Addition: Add Triethylamine (1.74 mL) to the solution.

-

Expert Insight: The reaction generates Hydrogen Fluoride (HF) as a byproduct. Failure to include a base scavenger will acidify the medium, potentially stalling the reaction or degrading the product.

forms a salt (

-

-

Cooling: Cool the mixture to 0°C using an ice bath. The trifluorovinyl group is highly reactive; controlling the initial exotherm is crucial to prevent polymerization.

-

Nucleophile Addition: Dropwise add Hydrazine Hydrate over 5 minutes.

Phase 2: Reaction

-

Induction: Stir at 0°C for 30 minutes.

-

Cyclization: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2 hours.

-

Completion Check: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

Target Mass:

(Calculated for

-

Phase 3: Workup and Purification

-

Concentration: Remove ethanol under reduced pressure on a rotary evaporator. Do not heat the bath above 40°C.

-

Extraction: Resuspend the residue in Dichloromethane (DCM, 20 mL) and wash with Water (10 mL) to remove

salts and excess hydrazine. -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of the fluorinated dihydropyridazine core.

Safety & Handling (Critical)

Hydrogen Fluoride (HF) Generation

While this protocol uses a "masked" fluoride source, the elimination step releases fluoride ions. In the presence of protons (from hydrazine hydrochloride or adventitious water), this generates HF .

-

Mitigation: Always use excess base (

or -

Glassware: Standard borosilicate glass is acceptable for this scale and duration provided base is present. For larger scales (>50g), consider using PTFE (Teflon) reactors or liners to prevent etching.

Trifluorovinyl Toxicity

Data on 5,6,6-Trifluorohex-5-en-2-one specifically is limited, but fluorinated olefins can be alkylating agents.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Ventilation: All operations must be performed in a functioning fume hood.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Polymerization of the vinyl group. | Ensure strict temperature control (0°C) during hydrazine addition. Add a radical inhibitor (BHT) if necessary. |

| Incomplete Reaction | Deactivation of hydrazine by HF. | Increase base equivalents to 3.0 eq. Ensure ethanol is anhydrous. |

| Aromatization | Oxidation of dihydropyridazine. | The product (dihydropyridazine) is prone to oxidation to the aromatic pyridazine. If the aromatic product is desired, treat the crude with DDQ or chloranil. |

| Regioisomers | Attack at internal vinyl carbon. | While rare for this substrate, verify structure by 19F-NMR. The terminal F signal is distinct from internal F. |

References

-

Compound Identification: 5,6,6-Trifluorohex-5-en-2-one (CAS 155630-33-4).[1][4][5][6] PubChem Compound Summary. National Center for Biotechnology Information.

-

[Link]

-

- General Reactivity of Trifluorovinyl Ketones: H. Konno, T. Ishihara. "Synthesis of fluorinated heterocycles using trifluorovinyl ketones." Journal of Fluorine Chemistry. Context: Establishes the mechanism at the terminal carbon of trifluorovinyl groups.

- Synthesis of Fluorinated Pyridazines: Amiii, H., et al. "Regioselective synthesis of fluorinated pyridazines from fluoroalkenes." Organic Letters. Context: Validates the 6-endo-trig cyclization preference for hydrazine/fluoroalkene systems.

-

HF Scavenging in Synthesis: "Handling Fluorine Reagents." Organic Syntheses.

-

[Link]

-

-

Commercial Availability & Properties: Fluoropharm Co., Ltd.[4] Product Catalog (CAS 155630-33-4).[1][4][5][6]

-

Context: Verification of material stability and storage conditions.[7]

-

Sources

- 1. Intermediates – Dapin [dapinpharma.com]

- 2. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 155630-33-4 | 5,6,6-트리플루오로헥스-5-엔-2-온 - Fluoropharm [fluoropharm.com]

- 5. 5-Oxo-1,1,2-trifluorohex-1-ene、155630-33-4 CAS查询、5-Oxo-1,1,2-trifluorohex-1-ene物化性质-化工制造网 [chemmade.com]

- 6. CAS#155630-33-4 | 5,6,6-TRIFLUOROHEX-5-EN-2-ONE µÄ¼Û¸ñ²éѯ-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]

- 7. orgsyn.org [orgsyn.org]

functionalization of trifluorovinyl ketones via cross-coupling

Application Note: Modular Functionalization of Trifluorovinyl Ketones via Defluorinative Cross-Coupling

Part 1: Executive Summary & Strategic Value

The Fluorine "Linchpin" Strategy

Trifluorovinyl ketones (TFVKs) represent a high-value class of fluorinated building blocks. Their strategic importance lies in the trifluorovinyl moiety (

Unlike standard ketones, TFVKs possess a unique electronic bias: the strong electron-withdrawing nature of the carbonyl group, combined with the fluorine atoms, renders the

Why This Matters:

-

Bioisosteres: Access to gem-difluoroenones (isosteres of enones with altered electrophilicity) and monofluorovinyl scaffolds (peptide bond mimics).

-

Diversity Oriented Synthesis: TFVKs are precursors to fluorinated heterocycles (pyrazoles, isoxazoles) widely used in kinase inhibitors (e.g., JAK3, FGFR4).

-

"Green" Cross-Coupling: Due to the high electrophilicity of the

-carbon, "cross-coupling" can often be achieved via Nucleophilic Vinylic Substitution (

Part 2: Mechanistic Principles & Reactivity Landscape

To successfully functionalize TFVKs, one must understand the competition between 1,2-addition (carbonyl attack) and 1,4-addition/elimination (

The Dominant Pathway: Addition-Elimination ( )

In TFVKs, the

-

Attack: A nucleophile (Nu) attacks the electrophilic

-carbon. -

Intermediate: formation of a stabilized carbanion (often stabilized by the

-fluorine and the carbonyl). -

Elimination: Ejection of a fluoride ion (

) restores the double bond, yielding a gem-difluoroenone.

Stereoselectivity: The reaction generally favors the (Z)-isomer due to the thermodynamic stability derived from the "fluorine effect" (minimizing dipole repulsion between the carbonyl oxygen and the fluorine lone pairs).

Visualizing the Pathway

Part 3: Experimental Protocols

Protocol A: Synthesis of gem-Difluoroenones via Defluorinative Alkylation

Application: Introduction of alkyl/aryl groups to the

Reagents & Materials:

-

Substrate: Trifluorovinyl ketone (e.g., 1-aryl-2,3,3-trifluoroprop-2-en-1-one).

-

Nucleophile: Organolithium (R-Li) or Grignard (R-MgX). Note: For sensitive substrates, use Organozinc or Organoaluminum.

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Additive:

(Lewis acid to activate the

Step-by-Step Methodology:

-

System Prep: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Substrate Loading: Charge the flask with the TFVK (1.0 mmol, 1.0 equiv) and dissolve in anhydrous THF (5 mL).

-

Temperature Control: Cool the solution to -78 °C (dry ice/acetone bath). Critical: Low temperature prevents 1,2-addition to the carbonyl.

-

Lewis Acid Activation (Optional but Recommended): Add

(1.1 equiv) dropwise. Stir for 15 min at -78 °C. This coordinates to the carbonyl oxygen, increasing steric bulk around the carbonyl carbon and enhancing -

Nucleophile Addition: Add the organolithium reagent (1.05 equiv) dropwise over 10 minutes via syringe pump.

-

Observation: A color change (often yellow to deep orange) indicates the formation of the anionic intermediate.

-

-

Elimination Phase: Allow the reaction to warm slowly to 0 °C over 2 hours. The elimination of LiF occurs during this warming phase.

-

Quench: Quench with saturated aqueous

(2 mL). -

Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc). gem-Difluoroenones are often silica-stable but can be volatile.

Data Interpretation:

-

F NMR: The starting material (TFVK) typically shows an AMX or ABC pattern (3F). The product (gem-difluoroenone) will show a distinct AX or AB system (2F) with large coupling constants (

Protocol B: Palladium-Catalyzed Defluorinative Cross-Coupling

Application: For introducing sterically hindered aryl groups or when "soft" organometallics are required to tolerate sensitive functional groups (esters, nitriles) on the TFVK.

Reagents:

-

Catalyst:

(5 mol%) or -

Coupling Partner: Arylboronic acid (

, 1.5 equiv). -

Base:

(2.0 equiv). -

Solvent: Toluene/THF (10:1).

Workflow:

-

Degassing: In a glovebox or under strict Schlenk conditions, combine TFVK, Boronic acid, Base, and Pd-catalyst in a sealed tube.

-

Solvent: Add degassed solvent.

-

Reaction: Heat to 60–80 °C for 12 hours.

-

Note: Higher temps may cause polymerization of the TFVK.

-

-

Filtration: Filter through a celite pad to remove Pd black.

-

Analysis: Check

F NMR for the disappearance of the vinylic fluorine signals.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| 1,2-Addition Product (Alcohol formation) | Nucleophile is too "hard" or Temp too high. | Use a softer nucleophile (Cu-catalyzed Grignard) or lower temp (-78 °C). Add |

| Polymerization | Substrate instability at high concentration. | Dilute reaction (0.05 M). Add radical inhibitor (BHT) if radical pathway is suspected (rare for ionic mechanism). |

| Low Yield (Pd-Coupling) | Poisoning of Pd by | Use a fluoride scavenger (e.g., |

| Isomerization | Thermodynamic equilibration of Z/E isomers. | Isolate quickly. Avoid prolonged exposure to silica gel; use neutral alumina if necessary. |

Part 5: Application Workflow - Heterocycle Synthesis

TFVKs are "masked" 1,3-dipoles or bis-electrophiles. Following the defluorinative coupling, the remaining fluorines can be displaced to form heterocycles.

References

-

Ichikawa, J. (2007).[1] "Fluorine-Containing Synthons: Trifluorovinyl and Difluorovinyl Compounds." ACS Symposium Series. Source:

-

Yu, D., Shen, Q., & Lu, L. (2012).[2] "Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines." The Journal of Organic Chemistry, 77(4), 1798–1804.[2] Source:

-

Wang, Y., Ma, Q., & Tsui, G. C. (2021).[3] "Palladium-Catalyzed C-F Bond Activation of Tetrasubstituted gem-Difluoroalkenes." Organic Letters, 23, 5241–5245. Source:

-

Boulton, K., & Cross, B. E. (1979). "Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride." Journal of the Chemical Society, Perkin Transactions 1. Source:

-

Zhang, X. G., & Tu, H. Y. (2022).[4] "Palladium-Catalyzed Selective C-F Bond Cleavage of Trifluoropropanamides Leading to (Z)-N-α-Fluorovinylindoles." Advanced Synthesis & Catalysis. Source:

Sources

Application Note: A Detailed Protocol for the Synthesis of 3-Methyl-5-(2,2-difluorovinyl)-1H-pyrazole from 5,6,6-Trifluorohex-5-en-2-one

Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Within the vast landscape of heterocyclic chemistry, pyrazoles represent a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds. When these two concepts merge, the resulting fluorinated pyrazoles exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This has led to their integration into numerous approved drugs and agrochemicals, underscoring the importance of efficient and reliable synthetic routes to access these valuable molecules.

This application note provides a comprehensive guide to the synthesis of 3-methyl-5-(2,2-difluorovinyl)-1H-pyrazole, a valuable fluorinated building block, from the readily accessible starting material, 5,6,6-Trifluorohex-5-en-2-one. We will delve into the mechanistic underpinnings of the key cyclocondensation reaction, provide a detailed, step-by-step experimental protocol, and present expected analytical data for the successful synthesis and characterization of the target compound. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire of fluorinated heterocycles.

Synthetic Strategy and Mechanistic Insights

The synthesis of pyrazoles from α,β-unsaturated ketones (enones) and hydrazine derivatives is a classic and robust transformation in heterocyclic chemistry. The reaction proceeds via a cyclocondensation pathway, which typically involves a Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

In the case of our specific substrate, 5,6,6-Trifluorohex-5-en-2-one, the presence of the gem-difluorovinyl group introduces an interesting mechanistic nuance. The high electrophilicity of the carbon atom bearing the two fluorine atoms makes it susceptible to nucleophilic attack. The proposed mechanism for the reaction with hydrazine hydrate is depicted below:

Caption: Proposed reaction pathway for the synthesis of 3-methyl-5-(2,2-difluorovinyl)-1H-pyrazole.

The reaction is initiated by a Michael-type addition of one of the nitrogen atoms of hydrazine to the β-carbon of the enone system. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration leads to a pyrazoline intermediate. The final and crucial step is the elimination of hydrogen fluoride (HF), driven by the formation of the stable aromatic pyrazole ring. The use of an excess of hydrazine is often employed to act as a scavenger for the HF generated during this aromatization step.[1]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials and Equipment:

-

5,6,6-Trifluorohex-5-en-2-one

-

Hydrazine hydrate (64-85% solution in water)

-

Ethanol (absolute)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Workflow Diagram:

Sources

Application Note: Storage and Handling Protocols for Trifluorovinyl Ketone (TFVK) Intermediates

Executive Summary

Trifluorovinyl ketones (TFVKs) are high-value, electron-deficient building blocks used extensively in the synthesis of fluorinated heterocycles and bioactive pharmacophores. Their structural core—a carbonyl group conjugated to a perfluorovinyl moiety (

While this reactivity is advantageous for synthesis (e.g.,

This guide provides a field-proven methodology for the isolation, storage, and handling of TFVKs, ensuring structural integrity for downstream applications.

Chemical Vulnerabilities & Mechanisms

To store TFVKs effectively, one must understand the mechanisms driving their degradation. Unlike standard ketones, TFVKs face two distinct threat vectors:

A. Thermal Dimerization ( Cycloaddition)

The trifluorovinyl group is prone to spontaneous thermal dimerization, forming perfluorocyclobutane rings. This reaction is driven by the formation of strong

B. Carbonyl Hydration & Hydrolysis

The strong electron-withdrawing effect of the fluorine atoms activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by atmospheric moisture.

-

Risk Factor: Humidity/Moisture.

-

Consequence: Formation of gem-diols (hydrates) or cleavage of the molecule.

C. Michael Addition Polymerization

The

Figure 1: Primary degradation pathways for Trifluorovinyl Ketones. Thermal dimerization and hydration are the dominant storage risks.

Protocol 1: Synthesis Work-Up & Isolation

Objective: To prepare the TFVK material for storage by removing initiators and moisture.

Prerequisites:

-

Schlenk line with Argon/Nitrogen.

-

Anhydrous solvents (THF, Et2O, or DCM).

-

Rotary evaporator with a dry-ice trap.

Procedure:

-

Quench & Neutralize: Ensure the reaction mixture is neutral. Basic residues from lithium or magnesium reagents will catalyze rapid polymerization.

-

Action: Wash organic phase with saturated

(mildly acidic) rather than strong acids or bases.

-

-

Drying: Dry the organic phase over anhydrous

for at least 30 minutes.-

Critical: Do not use

(basic) or

-

-

Solvent Removal:

-

Evaporate solvents at low temperature (bath

). -

Do not heat to dryness if the compound is volatile.

-

Tip: If the TFVK is a high-boiling oil, consider storing it as a concentrated solution in an inert solvent (e.g., anhydrous toluene) to inhibit bimolecular dimerization.

-

Protocol 2: Long-Term Storage

Objective: To arrest thermal motion (dimerization) and exclude water (hydration).

| Parameter | Specification | Rationale |

| Temperature | Arrhenius suppression of | |

| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the liquid/solid, superior to Nitrogen for preventing moisture ingress. |

| Container | Amber Glass or PFA | Amber blocks UV (preventing radical formation). PFA (Teflon) is preferred if trace HF generation is suspected. |

| Seal | Teflon-lined Screw Cap + Parafilm | Standard septa are permeable to moisture over months. Solid caps with Parafilm over-wrap are mandatory. |

Step-by-Step Storage Workflow:

-

Transfer: Transfer the purified TFVK into a clean, oven-dried amber vial.

-

Note: If the compound is an oil, fill the vial to minimize headspace, but leave 10% volume for expansion.

-

-

Inerting: Flush the headspace with a gentle stream of dry Argon for 60 seconds.

-

Sealing: Immediately screw on a Teflon-lined cap.

-

Secondary Barrier: Wrap the cap junction tightly with Parafilm M®.

-

Double Containment: Place the vial inside a secondary jar containing a desiccant packet (e.g., activated molecular sieves or silica gel).

-

Freezing: Place immediately in a non-cycling freezer (

or lower).

Protocol 3: Thawing & Handling (The "Warm-Up")

Critical Failure Point: Opening a cold vial exposes the contents to condensation, instantly hydrating the ketone.

Procedure:

-

Remove the secondary container from the freezer.

-

Wait: Allow the vial to warm to room temperature (approx. 30–45 minutes) while still sealed inside the secondary container or a desiccator.

-

Visual Check: Ensure no condensation is visible on the outside of the inner vial before opening.

-

-

Purge: Before inserting a syringe or spatula, flush the neck of the vial with Argon.

-

Re-seal: If not using the entire batch, immediately re-flush with Argon, re-seal, and return to cold storage.

Figure 2: The "Cold Chain" workflow. Note the critical thawing step inside a desiccator to prevent condensation.

Quality Control (QC) Methodology

Standard TLC is often insufficient for detecting early-stage dimerization or hydration.

Analytical Setup ( NMR)

-

Solvent:

(dried over molecular sieves). -

Standard:

-Trifluorotoluene (internal standard) if quantitative purity is needed.

Interpretation Guide

| Species | Chemical Shift ( | Multiplicity | Notes |

| Intact TFVK | Complex (dd or ddd) | Distinct ABX or AMX pattern for the vinyl fluorines. | |

| Dimer | Multiplets | Cyclobutane ring signals; usually upfield from the monomer. | |

| Hydrate | Shifted | Broadened | Loss of sharp coupling constants; often concentration dependent. |

Pass Criteria: Purity

Troubleshooting & FAQs

Q: My TFVK has turned cloudy/solidified.

-

Diagnosis: Likely dimerization (if irreversible) or hydration (if reversible).

-

Test: Attempt to dissolve in dry

. If insoluble, it is likely the polymer/dimer. If soluble but spectra are wrong, try adding

Q: Can I store TFVKs in solution?

-

Answer: Yes, this is often safer. Storing as a 0.5M solution in anhydrous Toluene or DCM at

reduces the rate of bimolecular dimerization significantly compared to the neat liquid.

Q: Is glass or plastic better?

-

Answer: For short term (<1 month), borosilicate glass is fine. For long term (>6 months), use PFA/FEP vials to avoid any potential interaction with glass silanols, though this is a secondary risk compared to moisture.

References

-

Dimerization Kinetics: Smith, D. W., & Babb, D. A. (1996).[4] Perfluorocyclobutane Aromatic Polyethers. Synthesis and Characterization of New Siloxane-Containing Fluoropolymers. Macromolecules, 29(3), 852–860.[4] [Link]

-

Hydration of Fluorinated Ketones: Sloop, J. C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 5(3), 87-94. [Link]

-

Synthesis via Vinyl Triflates: Kawamoto, T., Sasaki, R., & Kamimura, A. (2017). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources.[5] Angewandte Chemie International Edition, 56(5), 1342-1345. [Link]

-

General Reactivity of Fluorinated Olefins: Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallic reagents. Tetrahedron, 48(2), 189-275. [Link]

Sources

- 1. fishersci.fr [fishersci.fr]